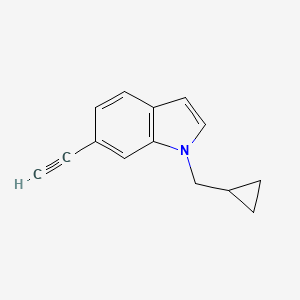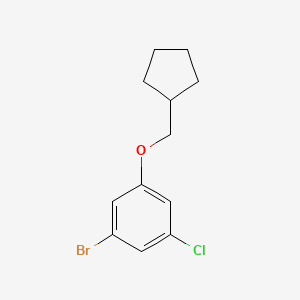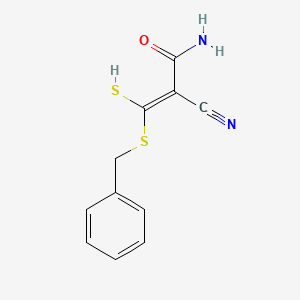
1-Cyclopropylmethyl-6-ethynyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropylmethyl-6-ethynyl-1H-indole is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This particular compound features a cyclopropylmethyl group at the 1-position and an ethynyl group at the 6-position of the indole ring, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropylmethyl-6-ethynyl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . For this specific compound, the starting materials would include a cyclopropylmethyl-substituted phenylhydrazine and an ethynyl-substituted aldehyde or ketone.
Industrial Production Methods
Industrial production of indole derivatives often involves catalytic processes to ensure high yield and purity. Transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, can be employed to introduce the ethynyl group at the desired position on the indole ring . Additionally, continuous flow chemistry techniques may be utilized to scale up the production while maintaining control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopropylmethyl-6-ethynyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carbonyl or carboxylic acid derivatives.
Reduction: Conversion of the ethynyl group to an ethyl group.
Substitution: Halogenated or nitro-substituted indole derivatives.
Aplicaciones Científicas De Investigación
1-Cyclopropylmethyl-6-ethynyl-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropylmethyl-6-ethynyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-6-ethynyl-1H-indole: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
1-Cyclopropylmethyl-5-ethynyl-1H-indole: Similar structure but with the ethynyl group at the 5-position.
1-Cyclopropylmethyl-6-methyl-1H-indole: Similar structure but with a methyl group instead of an ethynyl group.
Uniqueness
1-Cyclopropylmethyl-6-ethynyl-1H-indole is unique due to the presence of both a cyclopropylmethyl group and an ethynyl group on the indole ring. This combination of substituents may confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Propiedades
Fórmula molecular |
C14H13N |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
1-(cyclopropylmethyl)-6-ethynylindole |
InChI |
InChI=1S/C14H13N/c1-2-11-5-6-13-7-8-15(14(13)9-11)10-12-3-4-12/h1,5-9,12H,3-4,10H2 |
Clave InChI |
NZPKHWOGWMZONA-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC2=C(C=C1)C=CN2CC3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B12068838.png)



![(4aS,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxyhexahydro-2H-2lambda~5~-furo[3,2-d][1,3,2]oxazaphosphinin-2-one](/img/structure/B12068875.png)



